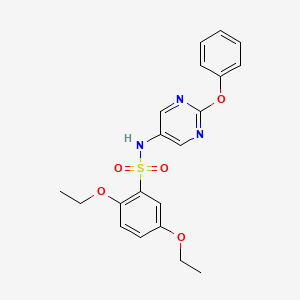

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

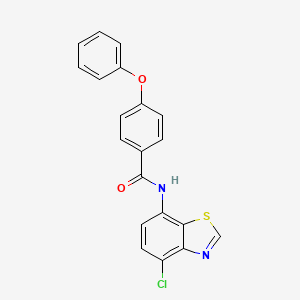

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various research studies to understand its mechanism of action and potential benefits.

Wissenschaftliche Forschungsanwendungen

Prevention of Cerebral Vasospasm

Research on benzenesulfonamide derivatives, such as endothelin receptor antagonists, has shown effectiveness in preventing cerebral vasospasm following subarachnoid hemorrhage. This suggests potential applications in treating or managing conditions related to brain injuries or strokes. The use of specific endothelin receptor antagonists has demonstrated a reduction in the constriction of blood vessels in the brain, highlighting the therapeutic potential of similar compounds in neurology (Zuccarello et al., 1996).

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have been explored for their application in photodynamic therapy (PDT) for cancer treatment. The development of new zinc phthalocyanines substituted with benzenesulfonamide groups has shown promise due to their high singlet oxygen quantum yield. These properties are crucial for the effectiveness of PDT, indicating that similar compounds could be developed as potent photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications in Organic Chemistry

Benzenesulfonamide is recognized for its role as a powerful Directed Metalation Group (DMG), offering vast possibilities in organic synthesis. The metalation of sulfonamides and subsequent reactions with various electrophiles open up avenues for creating a wide range of heterocyclic compounds. This showcases the compound's utility in developing new pharmaceuticals and materials (Familoni, 2002).

Antimicrobial Agents

The synthesis and evaluation of benzenesulfonamide derivatives as antimicrobial agents have been a significant area of research. These compounds have been tested against various bacterial strains, showing promising results. This suggests potential applications in developing new antibiotics or antiseptic agents, highlighting the relevance of benzenesulfonamide derivatives in addressing antibiotic resistance (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Eigenschaften

IUPAC Name |

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-3-26-17-10-11-18(27-4-2)19(12-17)29(24,25)23-15-13-21-20(22-14-15)28-16-8-6-5-7-9-16/h5-14,23H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXFMBFHPRJDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

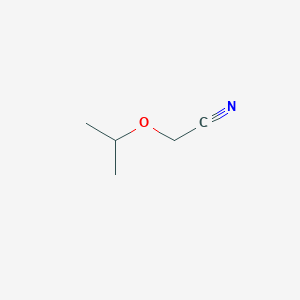

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide](/img/structure/B2689562.png)

![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)